

Brousoflavonol F: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Brousoflavonol F*

Cat. No.: *B1631450*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Brousoflavonol F, a prenylated flavonoid isolated from species such as *Broussonetia papyrifera* and *Macaranga* genus, has emerged as a compound of significant interest in pharmacological research.^{[1][2]} This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its anti-cancer and antioxidant effects. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further investigation and drug development efforts.

Chemical Structure and Physicochemical Properties

Brousoflavonol F is characterized by a flavonoid core structure with two prenyl groups attached.^[3] Its systematic IUPAC name is 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one.^[3]

Table 1: Physicochemical Properties of **Brousoflavonol F**

Property	Value	Source
Molecular Formula	C ₂₅ H ₂₆ O ₆	[3]
Molecular Weight	422.5 g/mol	[3]
IUPAC Name	3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one	[3]
CAS Number	162558-94-3	[3]
ChEMBL ID	ChEMBL464007	[3]

Biological Activities and Therapeutic Potential

Broussoflavonol F has demonstrated a range of biological activities, making it a promising candidate for therapeutic development.

Anti-Cancer Activity

Recent studies have highlighted the potent anti-proliferative and anti-angiogenic effects of **Broussoflavonol F** in colon cancer.[1] It has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in HCT116 and LoVo colon cancer cell lines.[1] Furthermore, in vivo studies using HCT116 tumor-bearing mice demonstrated that intraperitoneal administration of **Broussoflavonol F** (10 mg/kg) suppressed tumor growth.[1]

The primary mechanism underlying its anti-cancer effects is the modulation of the HER2-RAS-MEK-ERK signaling pathway.[1] **Broussoflavonol F** treatment has been shown to significantly decrease the expression of key proteins in this pathway, including RAS, p-BRAF, p-MEK, and p-Erk, both in vitro and in vivo.[1]

Anti-Angiogenesis Activity

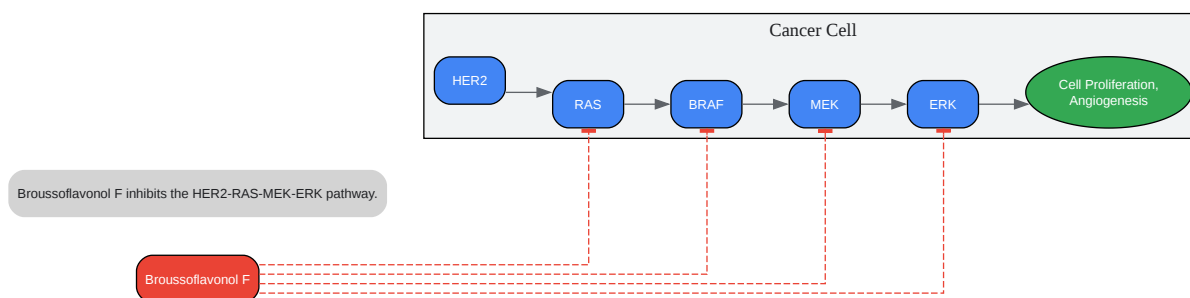
In addition to its direct effects on cancer cells, **Broussoflavonol F** also exhibits anti-angiogenic properties. It inhibits cell proliferation, motility, and tube formation in human microvascular endothelial cells (HMEC-1).[1] In vivo, a decrease in the expression of the angiogenesis marker CD31 was observed in tumor tissues of mice treated with **Broussoflavonol F**. [1]

Antioxidant Activity

Broussoflavonol F is a potent antioxidant.[4] It has been shown to inhibit Fe^{2+} -induced lipid peroxidation in rat-brain homogenate, with an IC_{50} value of $2.7 \mu\text{M}$. [4] This activity is attributed to its flavonoid structure, which enables it to scavenge free radicals.

Signaling Pathways

The anti-cancer activity of **Broussoflavonol F** is primarily mediated through the inhibition of the HER2-RAS-MEK-ERK signaling cascade.



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Caption: **Broussoflavonol F** signaling pathway inhibition.

Experimental Protocols

This section details the methodologies employed in key studies investigating the biological activities of **Broussoflavonol F**.

Cell Viability and Proliferation Assays

- MTT Assay: To assess the cytotoxic effects of **Broussoflavonol F** on human colon cancer cells (HCT-116 and LoVo), the MTT assay is utilized.[1] Cells are seeded in 96-well plates

and treated with varying concentrations of **Broussoflavonol F** for a specified duration. MTT solution is then added, and the resulting formazan crystals are dissolved in a solubilization buffer. The absorbance is measured at a specific wavelength to determine cell viability.

- **BrdU Assay:** To evaluate cell proliferation, the BrdU assay is performed.[1] Cells are treated with **Broussoflavonol F**, followed by incubation with BrdU. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody, and the absorbance is measured.
- **Colony Formation Assay:** The long-term proliferative capacity of cancer cells is assessed using the colony formation assay.[1] Cells are seeded at a low density and treated with **Broussoflavonol F**. After a period of incubation, the cells are fixed and stained, and the number of colonies is counted.

Apoptosis and Cell Cycle Analysis

- **Flow Cytometry:** To analyze apoptosis and the cell cycle distribution, flow cytometry is employed.[1] Cells treated with **Broussoflavonol F** are harvested, fixed, and stained with propidium iodide (PI) and Annexin V-FITC. The fluorescence is then measured by a flow cytometer to quantify the percentage of cells in different stages of the cell cycle and the extent of apoptosis.

Angiogenesis Assays

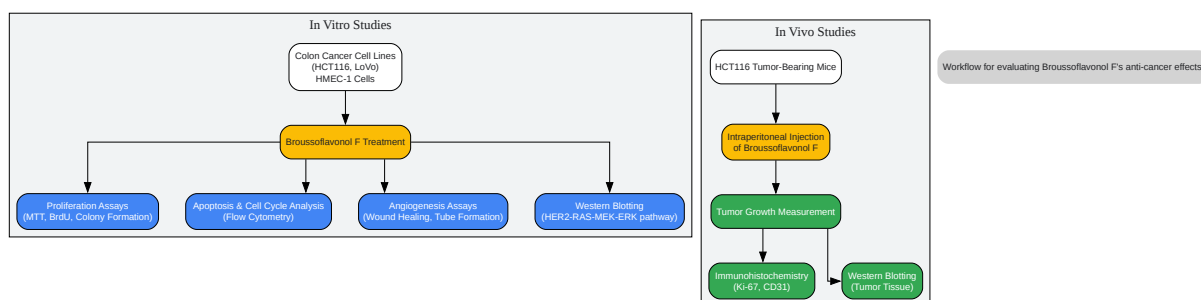
- **Scratch Wound Healing Assay:** The effect of **Broussoflavonol F** on cell motility is examined using the scratch wound healing assay.[1] A "scratch" is created in a confluent monolayer of HMEC-1 cells, which are then treated with **Broussoflavonol F**. The closure of the scratch is monitored and quantified over time.
- **Tube Formation Assay:** The ability of endothelial cells to form capillary-like structures is assessed with the tube formation assay.[1] HMEC-1 cells are seeded on a basement membrane matrix and treated with **Broussoflavonol F**. The formation of tube-like structures is observed and quantified.

In Vivo Tumor Xenograft Model

- Animal Model: HCT116 tumor-bearing mice are used to evaluate the in vivo anti-tumor effects of **Broussoflavonol F**.[\[1\]](#)
- Treatment: Mice are administered **Broussoflavonol F** (e.g., 10 mg/kg) via intraperitoneal injection.[\[1\]](#)
- Outcome Measures: Tumor growth is monitored regularly. At the end of the study, tumors are excised, and the expression of proliferation (Ki-67) and angiogenesis (CD31) markers is analyzed by immunohistochemistry.[\[1\]](#)

Western Blotting

- Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
- Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., RAS, p-BRAF, p-MEK, p-Erk) and then with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[\[1\]](#)



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Caption: Experimental workflow for **Brousoflavonol F**.

Conclusion

Brousoflavonol F is a promising natural product with well-defined anti-cancer and antioxidant properties. Its ability to target the HER2-RAS-MEK-ERK signaling pathway provides a strong rationale for its further development as a therapeutic agent for colon cancer and potentially other malignancies. The experimental protocols outlined in this guide offer a solid foundation for researchers to build upon in their future investigations of this compelling molecule.

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